N-Acetoacetylmorpholine
Overview
Description
N-Acetoacetylmorpholine is an organic compound with the chemical formula C8H13NO3. It is a derivative of morpholine, a heterocyclic amine that contains both oxygen and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoacetylmorpholine typically involves the reaction of morpholine with a suitable acylating agent. One common method is the reaction of morpholine with p-Toluenesulfonyl chloride under alkaline conditions. The p-Toluenesulfonyl chloride is dissolved in an organic solvent, and then the morpholine solution is slowly added .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetoacetylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by
Biological Activity
N-Acetoacetylmorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a morpholine ring substituted with an acetoacetyl group. The compound's structure is crucial for its biological activity, influencing its interactions with biological targets.
Property | Value |
---|---|
Molecular Weight | 171.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | Not available |
Antiviral Activity
Recent studies have shown that derivatives of this compound exhibit antiviral properties. For example, the compound was tested against various strains of the influenza virus, demonstrating inhibitory effects comparable to established antiviral drugs such as Tamiflu and Remantadine. A docking study indicated that these compounds interact effectively with viral proteins, suggesting potential as antiviral agents against influenza .
Cytotoxicity and Antimicrobial Activity
This compound has also been evaluated for cytotoxic and antimicrobial activities. Research indicates that certain synthesized hydrazones derived from this compound exhibit significant cytotoxic effects against cancer cell lines, alongside notable antimicrobial properties against various bacterial strains. The cytotoxicity was assessed using standard assays, revealing IC50 values that suggest effective inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to form stable interactions with target proteins through hydrogen bonding and hydrophobic interactions. The presence of the morpholine ring enhances the compound's ability to penetrate cellular membranes, facilitating its action within cells. Studies involving kinetic measurements have shown that the reaction rates of this compound with biological nucleophiles are significant, indicating a robust mechanism of action .
Case Study 1: Antiviral Efficacy
In a comparative study, this compound derivatives were tested against influenza virus strains. The results indicated that compounds with higher binding affinities to viral proteins exhibited enhanced antiviral activity. Specifically, one derivative showed an IC50 value in the micromolar range, highlighting its potential as a therapeutic agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. Results demonstrated that certain derivatives caused significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting a promising avenue for cancer therapy .
Properties
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
Record name | 4-(1,3-Dioxobutyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-54-8 | |
Record name | Acetoacetylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-Dioxobutyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16695-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Dioxobutyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-dioxobutyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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